Glaucine hydrobromide

Description

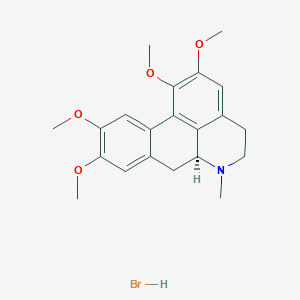

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.BrH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFLCVRJWUOGPN-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208670 | |

| Record name | 6a-alpha-Aporphine, 1,2,9,10-tetramethoxy-, hydrobromide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5996-06-5 | |

| Record name | 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-, hydrobromide (1:1), (6aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5996-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glaucine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6a-alpha-Aporphine, 1,2,9,10-tetramethoxy-, hydrobromide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLAUCINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BPY1SMR1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Glaucine Hydrobromide Biosynthetic Pathway in Glaucium flavum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glaucine (B1671577), a prominent aporphine (B1220529) alkaloid found in the yellow horn poppy (Glaucium flavum), is recognized for its antitussive and bronchodilatory properties. Its hydrobromide salt is utilized therapeutically in several countries. Understanding the biosynthetic pathway of glaucine is crucial for optimizing its production through metabolic engineering and for the development of novel derivatives with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of glaucine in Glaucium flavum, from the central precursor (S)-reticuline. It includes a summary of available quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the metabolic and experimental workflows. While specific kinetic data for the enzymes in Glaucium flavum are not extensively documented in publicly available literature, this guide consolidates information from homologous pathways in other alkaloid-producing plants to provide a robust framework for research and development.

The Proposed Biosynthetic Pathway of Glaucine

The biosynthesis of glaucine is a branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the condensation of two L-tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, to form (S)-norcoclaurine, the precursor to all BIAs. A series of subsequent enzymatic reactions, including methylations and hydroxylations, lead to the critical branch-point intermediate, (S)-reticuline. From this point, the proposed pathway to (S)-glaucine involves three key enzymatic steps:

-

Intramolecular C-C Phenol Coupling: (S)-Reticuline undergoes an intramolecular oxidative coupling reaction to form the aporphine scaffold of (S)-isoboldine. This reaction is catalyzed by a cytochrome P450 enzyme, likely belonging to the CYP80G subfamily.

-

O-Methylation at the C-9 Position: (S)-isoboldine is then methylated at the 9-hydroxyl group to yield (S)-thaliporphine. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

-

O-Methylation at the C-2 Position: The final step is the methylation of the 2-hydroxyl group of (S)-thaliporphine to produce (S)-glaucine, also catalyzed by a specific OMT.

The hydrobromide salt is typically formed during the extraction and purification process by treating the alkaloid extract with hydrobromic acid.

A Technical Guide to Glaucine Hydrobromide's Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of glaucine (B1671577) hydrobromide. The document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to support further research and drug development efforts.

Quantitative Receptor Binding Affinity of Glaucine

Glaucine, an aporphine (B1220529) alkaloid, exhibits a diverse pharmacological profile, interacting with several key receptor systems. The following table summarizes the available quantitative data on its binding affinity for various molecular targets. These values, primarily half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), are crucial for understanding the compound's potency and selectivity.

| Target Receptor/Enzyme | Ligand/Assay | Tissue/Preparation | Quantitative Value (µM) | Value Type | Reference(s) |

| Dopamine (B1211576) D1-like Receptor | [³H]-SCH 23390 | Rat Striatal Membranes | 3.90 | IC50 | [1] |

| Dopamine D2-like Receptor | [³H]-raclopride | Rat Striatal Membranes | 3.02 | IC50 | [1] |

| Phosphodiesterase 4 (PDE4) | PDE4 from human bronchus and PMNs | Human Bronchus & PMNs | 3.4 | Ki | [2] |

| High-affinity Rolipram Binding Site (PDE4) | [³H]-rolipram | Rat Brain Cortex Membranes | ~100 | IC50 | [2] |

| α1-Adrenoceptor | [³H]-prazosin binding | Rat Vas Deferens Membranes | ~0.23 (pKi 6.63) | Ki | [3] |

| Benzothiazepine (B8601423) site (L-type Ca2+ channel) | [³H]-(+)-cis-diltiazem binding | Rat Cerebral Cortex | Affinity demonstrated | - | [4] |

PMNs: Polymorphonuclear leukocytes

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the binding affinity studies of glaucine. These protocols are foundational for replicating and expanding upon existing research.

Radioligand Binding Assays for Dopamine Receptors (D1-like and D2-like)

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[5] The following is a generalized protocol for competitive binding assays using rat striatal membranes, a region with high densities of dopamine receptors.[1][6]

1. Membrane Preparation (Rat Striatum) [6]

-

Tissue Homogenization: Dissect rat striata on ice and homogenize in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Membrane Pelleting: Collect the supernatant and centrifuge at high speed (e.g., 20,000-40,000 x g) for 10-20 minutes at 4°C to pellet the membranes.

-

Washing: Resuspend the pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step. This wash step is typically performed two to three times.

-

Final Preparation and Storage: Resuspend the final pellet in a known volume of assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay. Aliquot the membrane preparation and store at -80°C until use.

2. Competitive Binding Assay [1][7]

-

Assay Components (per well/tube):

-

Buffer: Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Radioligand:

-

For D1-like receptors: [³H]-SCH 23390 (at a concentration at or below its Kd, e.g., 0.30 nM).[8]

-

For D2-like receptors: [³H]-raclopride.

-

-

Competitor: A range of concentrations of glaucine hydrobromide.

-

Membrane Preparation: 50-150 µg of membrane protein.

-

Total Binding Control: Contains buffer, radioligand, and membranes (no competitor).

-

Non-specific Binding Control: Contains buffer, radioligand, membranes, and a high concentration of a known D1 or D2 antagonist (e.g., excess cis(Z)-flupenthixol for D1).[8]

-

-

Incubation:

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C or GF/B), pre-soaked in buffer.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the glaucine concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Phosphodiesterase 4 (PDE4) Enzyme Inhibition Assay

The inhibitory activity of glaucine on PDE4 can be determined using an in vitro enzyme inhibition assay.[2]

1. Assay Principle: The assay measures the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) by the PDE4 enzyme. The amount of remaining cAMP or the product of the reaction (AMP) is quantified.

2. Generalized Protocol: [2][9]

-

Component Preparation:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in the assay buffer.

-

Dilute purified recombinant human PDE4 enzyme and the cAMP substrate to their optimal working concentrations in the assay buffer.

-

-

Assay Reaction:

-

Add the diluted glaucine or control vehicle to the wells of a microplate.

-

Add the diluted PDE4 enzyme and pre-incubate briefly.

-

Initiate the reaction by adding the cAMP substrate.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.

-

-

Detection:

-

Stop the reaction and measure the product formation or substrate depletion. Common detection methods include:

-

Fluorescence Polarization (FP): Utilizes a fluorescently labeled cAMP tracer and a specific antibody. The degree of polarization is inversely proportional to the amount of cAMP produced.[9]

-

Radiometric Assay: Uses [³H]-cAMP as the substrate. The product, [³H]-AMP, is separated from the substrate using chromatography or other methods, and the radioactivity is counted.

-

-

-

Data Analysis:

-

Calculate the percentage of PDE4 activity inhibited at each glaucine concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the glaucine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be determined from the IC50 value.

-

Calcium Influx Assay for L-type Calcium Channel Blockade

The calcium channel blocking activity of glaucine can be assessed using fluorescence-based calcium influx assays in cultured cells.[3]

1. Assay Principle: This assay measures changes in intracellular calcium concentration in response to a depolarizing stimulus that opens voltage-gated calcium channels. A calcium-sensitive fluorescent dye is used to report these changes.

2. Generalized Protocol: [3]

-

Cell Culture:

-

Seed a suitable cell line (e.g., a cell line endogenously expressing L-type calcium channels or a transfected cell line) into a black, clear-bottom 96-well plate and grow to confluence.

-

-

Dye Loading:

-

Prepare a loading solution with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Wash the cells and incubate them with the dye loading solution for 45-60 minutes at 37°C, followed by a period at room temperature, protected from light.

-

-

Compound Incubation:

-

Wash the cells to remove extracellular dye.

-

Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.

-

-

Measurement of Calcium Influx:

-

Use a fluorescence plate reader to measure baseline fluorescence.

-

Inject a depolarizing stimulus (e.g., a high concentration of KCl) to open voltage-gated calcium channels.

-

Immediately begin recording the fluorescence signal over time to measure the influx of calcium.

-

-

Data Analysis:

-

The inhibitory effect of glaucine is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the glaucine concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by glaucine and a generalized workflow for determining receptor binding affinity.

Caption: General workflow for a competitive radioligand binding assay.

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

Caption: The Gq-coupled signaling cascade of the α1-adrenergic receptor.

Caption: Mechanism of action of glaucine on PDE4 and L-type calcium channels.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Aporphine Alkaloid Glaucine: A Comprehensive Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine (B1671577), a naturally occurring aporphine (B1220529) alkaloid primarily isolated from plants of the Papaveraceae family, such as Glaucium flavum (yellow hornpoppy), has emerged as a molecule of significant pharmacological interest.[1][2] Its tetracyclic dibenzo[de,g]quinoline core structure serves as a scaffold for a diverse range of biological activities, including antitussive, anti-inflammatory, neuroleptic, and bronchodilator effects.[1][3] These multifaceted properties stem from its interaction with a variety of biological targets, most notably dopamine (B1211576) and serotonin (B10506) receptors, phosphodiesterase 4 (PDE4), and L-type calcium channels.[1] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of glaucine and its derivatives, offering critical insights for the rational design of novel therapeutic agents with enhanced potency and selectivity.

Core Structure and Pharmacological Profile

The pharmacological versatility of glaucine is intrinsically linked to its rigid tetracyclic ring system. Key structural features that dictate its biological activity include the substitution pattern on the aromatic rings, particularly the methoxy (B1213986) groups at positions 1, 2, 9, and 10, and the nature of the substituent at the nitrogen atom (position 6).[1] Modifications at these positions have been extensively explored to understand their influence on target binding and functional activity.

Structure-Activity Relationship at Key Biological Targets

Dopamine and Serotonin Receptors

Glaucine and its analogs are known to interact with both dopamine and serotonin receptors, which are critical targets in the central nervous system.[1] The affinity and selectivity for these receptors are highly dependent on the substitution patterns on the aporphine core.

Key SAR Insights:

-

Hydroxyl Groups: The presence of a hydroxyl group, particularly at position 11, and variations in the N-substituent can significantly increase affinity for D2 and 5-HT1A receptors compared to glaucine.[1]

-

Halogenation: Halogenation of the aporphine ring system has been explored to modulate receptor affinity. For instance, halogenation of the related aporphine alkaloid boldine (B1667363) at the 3-position leads to increased affinity for D1-like receptors with some selectivity over D2-like receptors.[4] However, halogenated glaucine derivatives have shown poor affinity, similar to or worse than glaucine itself.[4]

-

N-Substituents: The nature of the N-alkyl group plays a crucial role in determining affinity and selectivity for dopamine and serotonin receptor subtypes.

-

(S)-Glaucine: Acts as a partial agonist at all three 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C).[5][6]

-

(R)-Glaucine: In contrast, (R)-glaucine appears to act as a positive allosteric modulator at the 5-HT2A receptor.[5][6]

Quantitative Data: Binding Affinities of Glaucine Derivatives at Dopamine and Serotonin Receptors

| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor Activity | Reference |

| (+)-Glaucine | 3900 | 3020 | - | Partial Agonist ((S)-enantiomer) | [1][5][7] |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | 46 | 1.8 | 6.8 | - | [1] |

| (R)-(-)-11-Hydroxy-N-n-propylnoraporphine | 110 | 0.2 | 1.1 | - | [1] |

| (R)-Glaucine | - | - | - | Positive Allosteric Modulator | [5][6] |

Phosphodiesterase 4 (PDE4)

Glaucine's bronchodilator and anti-inflammatory effects are partly attributed to its inhibitory activity against phosphodiesterase 4 (PDE4), a key enzyme in the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP).[1][3]

Key SAR Insights:

-

B-Ring Integrity: Structural modifications involving the opening of the B-ring to form seco-glaucine can influence PDE4 inhibitory activity.[1]

-

Potency: Glaucine is a relatively weak PDE4 inhibitor compared to synthetic inhibitors like roflumilast (B1684550) and rolipram.[8]

Quantitative Data: PDE4 Inhibitory Activity of Glaucine and its Derivatives

| Compound | Target Enzyme/Isoform | IC50 / Ki Value | Reference |

| (+)-Glaucine | Human Bronchus & PMN PDE4 | Ki = 3.4 µM | [8] |

| (+)-Glaucine | PDE4B | ~100 µM | [1] |

| Seco-glaucine | PDE4B | 40 µM | [1] |

| Roflumilast | PDE4B2 | IC50 = 0.2 nM | [8] |

| Rolipram | PDE4B | IC50 = 130 nM | [8] |

L-type Calcium Channels

Glaucine also functions as a calcium channel blocker, contributing to its smooth muscle relaxant and bronchodilator properties.[1][3] This activity is crucial for its therapeutic effects on the airways. Glaucine binds to the benzothiazepine (B8601423) site on L-type Ca2+-channels, thereby inhibiting the influx of extracellular calcium.[3]

Key SAR Insights:

-

3-Position Modification: Modifications at the 3-position, such as the introduction of an aminomethyl group, can preserve the spasmolytic activity.[1]

-

B-Ring and N-Substituent Integrity: Dehydrogenation and N-oxidation of the glaucine scaffold lead to a considerable reduction in spasmolytic action, highlighting the importance of the integrity of the B-ring and the nature of the nitrogen substituent for calcium channel blocking activity.[1]

Quantitative Data: Calcium Channel Blocking Activity of Glaucine Derivatives

| Compound | Activity | Reference |

| (+)-Glaucine | Active | [1] |

| 3-Aminomethyl derivatives | Preserve spasmolytic activity | [1] |

| Dehydrogenated and N-oxidized derivatives | Considerably reduced spasmolytic action | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the pharmacological properties of glaucine and its derivatives.

Synthesis of Glaucine Derivatives

a) Synthesis of 3-Aminomethylglaucine Derivatives

A general procedure involves the coupling of 3-aminomethylglaucine with a desired carboxylic acid.[1]

-

Activation of Carboxylic Acid: The carboxylic acid is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) in an appropriate solvent (e.g., dichloromethane).

-

Coupling Reaction: 3-Aminomethylglaucine is then added to the activated carboxylic acid solution.

-

Work-up and Purification: The reaction mixture is typically purified by aqueous extraction and column chromatography to yield the desired amide derivative.

Biological Assays

a) Radioligand Binding Assay for Dopamine Receptors

This assay is used to determine the binding affinity of glaucine derivatives to dopamine receptors.[9]

-

Membrane Preparation: Crude membrane fractions containing dopamine receptors are prepared from appropriate tissues (e.g., rat striatum) or cell lines expressing the receptor of interest.[10]

-

Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]-SCH 23390 for D1-like receptors or [³H]-raclopride for D2-like receptors) is incubated with the receptor membranes in the presence of varying concentrations of the test compound.[7][9]

-

Incubation: The mixture is incubated to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[10]

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to the inhibition constant (Ki).

b) PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.[11][12]

-

Reaction Setup: The assay is typically performed in a multi-well plate. The test compound is pre-incubated with purified recombinant human PDE4 enzyme in an assay buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

-

Enzymatic Reaction: The mixture is incubated to allow for the hydrolysis of the fluorescent cAMP by PDE4.

-

Termination and Detection: A binding agent is added to stop the reaction and bind to the hydrolyzed product (5'-AMP). The fluorescence polarization (FP) of the solution is then measured. The FP signal is proportional to the amount of hydrolyzed product.

-

Data Analysis: The percentage of PDE4 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

c) Calcium Influx Assay (Fluorescence-Based)

This assay is used to evaluate the calcium channel blocking activity of glaucine derivatives.[13]

-

Cell Preparation: A suitable cell line endogenously or recombinantly expressing L-type calcium channels is seeded in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[13]

-

Compound Incubation: The cells are incubated with varying concentrations of the test compound.

-

Stimulation: The cells are stimulated with a depolarizing agent, such as potassium chloride (KCl), to open the voltage-gated calcium channels.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity of the dye using a fluorescence plate reader.

-

Data Analysis: The percentage of inhibition of the calcium influx by the test compound is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Dopamine Receptor Signaling

Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase intracellular cAMP levels. D2-like receptors, on the other hand, couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.[7][9]

Caption: Canonical signaling pathways for D1-like and D2-like dopamine receptors.

PDE4 Inhibition and cAMP Signaling

PDE4 inhibitors increase intracellular cAMP levels by preventing its degradation to AMP. This leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.[11]

Caption: Role of PDE4 in the cAMP signaling pathway and the mechanism of glaucine derivatives.

Calcium Channel Blockade Experimental Workflow

The following diagram outlines the general workflow for a fluorescence-based calcium influx assay to assess the activity of glaucine derivatives as calcium channel blockers.

Caption: General workflow for a fluorescent calcium influx assay.

Conclusion

The structure-activity relationship of glaucine derivatives is a rich and complex field, offering numerous avenues for the development of novel therapeutic agents. The aporphine scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of activity and selectivity towards key biological targets, including dopamine and serotonin receptors, PDE4, and L-type calcium channels. A thorough understanding of the SAR, guided by robust quantitative data and detailed experimental protocols as outlined in this guide, is paramount for the successful design and optimization of next-generation glaucine-based therapeutics. Future research should continue to explore novel modifications of the glaucine core and expand the evaluation of these derivatives against a broader range of biological targets to unlock their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Glycine Release Is Potentiated by cAMP via EPAC2 and Ca2+ Stores in a Retinal Interneuron - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

In Vitro Anti-inflammatory Properties of Glaucine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucine (B1671577) hydrobromide, an aporphine (B1220529) alkaloid originally isolated from the yellow horn poppy (Glaucium flavum), has demonstrated a range of pharmacological activities, including notable in vitro anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of glaucine hydrobromide's anti-inflammatory properties, with a focus on its molecular mechanisms and effects on key inflammatory mediators and signaling pathways. This document summarizes quantitative data from published studies, details relevant experimental protocols, and visualizes the implicated signaling cascades to support further research and development of glaucine-based therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including asthma, chronic obstructive pulmonary disease (COPD), and autoimmune disorders. Glaucine has been investigated for its therapeutic potential beyond its traditional use as an antitussive, with a growing body of evidence highlighting its anti-inflammatory and bronchodilator activities.[1][2] The primary mechanisms underlying these effects include the inhibition of phosphodiesterase 4 (PDE4) and blockade of calcium channels.[3][4][5] This guide delves into the in vitro evidence demonstrating these and other anti-inflammatory actions of this compound.

Quantitative Analysis of Anti-inflammatory Activity

The in vitro anti-inflammatory efficacy of this compound has been quantified across various cellular models and assays. The following tables summarize the key inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature.

Table 1: Inhibition of Phosphodiesterase (PDE) Isoenzymes by Glaucine

| PDE Isoenzyme | Source | IC50 (µM) | Ki (µM) | Notes |

| PDE4 | Human Bronchus & Polymorphonuclear Leukocytes (PMNs) | ~10 | 3.4 | Non-competitive inhibition.[3] |

| [3H]-rolipram binding | Rat Brain Cortex Membranes | ~100 | - | Displacement from high-affinity binding sites.[3] |

Table 2: Inhibition of Inflammatory Responses in Human Polymorphonuclear Leukocytes (PMNs) by Glaucine

| Inflammatory Response | Stimulus | -log IC50 (M) | IC50 (µM) |

| Superoxide Anion Generation | FMLP (30 nM) | 4.76 ± 0.17 | ~17.4 |

| A 23187 (1 µM) | 5.13 ± 0.19 | ~7.4 | |

| PMA (3 nM) | 3.87 ± 0.04 | ~135 | |

| Opsonized Zymosan (SOZ; 0.5 mg/ml) | 3.60 ± 0.07 | ~251 | |

| Elastase Release | FMLP (30 nM) | 3.53 ± 0.03 | ~295 |

| Platelet Aggregation | FMLP (30 nM)-stimulated PMNs | 3.43 ± 0.05 | ~371 |

Table 3: Effects on Calcium Signaling in Human Airway Smooth Muscle Cells

| Response | Stimulus | -log IC50 (M) | IC50 (µM) |

| Sustained [Ca2+]i Rise | Histamine (100 µM) | 4.31 ± 0.07 | ~49 |

Table 4: Inhibition of Pro-inflammatory Cytokine Production by Glaucine

| Cytokine | Cell Type | Stimulus | Inhibition |

| TNF-α | Mouse Peritoneal Macrophages | LPS (TLR4 ligand) | Yes |

| Zymosan (TLR2 ligand) | Yes | ||

| CpG (TLR9 ligand) | Yes | ||

| IL-6 | Mouse Peritoneal Macrophages | LPS (TLR4 ligand) | Yes |

| Zymosan (TLR2 ligand) | Yes | ||

| CpG (TLR9 ligand) | Yes | ||

| ARPE-19 Cells | LPS | Yes | |

| IL-12 | Mouse Peritoneal Macrophages | CpG (TLR9 ligand) | Yes |

| MCP-1 | ARPE-19 Cells | LPS | Yes |

Note: Specific IC50 values for cytokine inhibition were not provided in the cited literature, but a significant reduction was observed.[6][7] Glaucine was also found to enhance the production of the anti-inflammatory cytokine IL-10 in LPS- and zymosan-stimulated macrophages.[6]

Key Mechanisms of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily targeting key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Glaucine has been shown to inhibit the NF-κB signaling pathway.[8][9] This inhibition is achieved by preventing the degradation of the inhibitory protein IκBα.[8] By stabilizing IκBα, glaucine effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.

References

- 1. library.opentrons.com [library.opentrons.com]

- 2. bowdish.ca [bowdish.ca]

- 3. benchchem.com [benchchem.com]

- 4. anilocus.com [anilocus.com]

- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Best Practices for Cytokine Analysis [bdbiosciences.com]

- 7. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

Neuropharmacological Profile of Glaucine Hydrobromide at Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucine (B1671577) hydrobromide, an aporphine (B1220529) alkaloid originally isolated from the yellow horn poppy (Glaucium flavum), has a multifaceted pharmacological profile. While traditionally recognized for its antitussive and bronchodilator properties, emerging research has highlighted its significant interactions with the central nervous system, particularly the dopaminergic system. This technical guide provides an in-depth analysis of the neuropharmacological effects of glaucine hydrobromide on dopamine (B1211576) receptors. It consolidates quantitative binding data, details key experimental protocols for in vitro and in vivo assessment, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience drug discovery and development.

Introduction

Dopamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are critical mediators of numerous physiological functions, including motor control, cognition, motivation, and reward. They are broadly classified into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. D1-like receptors typically couple to stimulatory G proteins (Gαs/olf), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors primarily couple to inhibitory G proteins (Gαi/o), which inhibit adenylyl cyclase and decrease cAMP levels.

Glaucine has been identified as an antagonist at both D1-like and D2-like dopamine receptors.[1][2] Its interaction with these receptors contributes to its observed central effects. Furthermore, glaucine is a known phosphodiesterase 4 (PDE4) inhibitor, an action that can also modulate intracellular cAMP levels and potentially influence dopaminergic signaling. This guide will explore the direct interactions of glaucine with dopamine receptors and consider the interplay with its other pharmacological activities.

Quantitative Data: Dopamine Receptor Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. For glaucine, competitive binding assays using rat striatal membranes have been employed to quantify its affinity for D1-like and D2-like dopamine receptors. The data from these studies are summarized below.

| Compound | Receptor Subtype | Radioligand | Tissue Preparation | IC50 (µM) |

| (+)-Glaucine | D1-like | [³H]-SCH 23390 | Rat Striatal Membranes | 3.90[1][2] |

| (+)-Glaucine | D2-like | [³H]-raclopride | Rat Striatal Membranes | 3.02[1][2] |

Table 1: Binding Affinity of (+)-Glaucine for Dopamine Receptors. The IC50 value represents the concentration of glaucine required to inhibit 50% of the specific binding of the radioligand.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for D1-like and D2-like dopamine receptors in rat striatal tissue.

3.1.1. Membrane Preparation

-

Tissue Dissection: Euthanize adult male Sprague-Dawley rats and rapidly dissect the striata on ice.

-

Homogenization: Homogenize the tissue in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors) using a Dounce or Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Membrane Pelleting: Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

-

Washing: Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the centrifugation step.

-

Final Preparation: Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method, such as the Bradford or BCA protein assay.

3.1.2. Competitive Binding Assay

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled competing ligand (e.g., 10 µM SCH 23390 for D1 or 10 µM haloperidol (B65202) for D2), and membrane preparation.

-

Competition: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

-

-

Radioligands:

-

For D1-like receptors: [³H]-SCH 23390 (e.g., at a final concentration of 0.3 nM).

-

For D2-like receptors: [³H]-raclopride (e.g., at a final concentration of 1 nM).

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer using a cell harvester.

-

Washing: Rapidly wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the glaucine concentration. Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional cAMP Assay

This protocol outlines a method to assess the functional antagonism of this compound at D1 and D2 dopamine receptors by measuring its effect on agonist-induced changes in intracellular cAMP levels.

3.2.1. Cell Culture

-

Use a suitable cell line stably expressing either the human D1 or D2 dopamine receptor (e.g., CHO-K1 or HEK293 cells).

-

Culture the cells in the appropriate medium (e.g., Ham's F-12K with 10% FBS for CHO-K1) until they reach 80-90% confluency.

3.2.2. cAMP Measurement (TR-FRET Assay)

-

Cell Preparation: Harvest the cells and resuspend them in a stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4) at a determined optimal density.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells of a 384-well plate. For control wells, add stimulation buffer.

-

Agonist Stimulation:

-

For D1 receptors: Add a D1 agonist (e.g., dopamine or SKF-81297) at a final concentration that elicits a submaximal response (EC80) to stimulate cAMP production. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

For D2 receptors: First, stimulate adenylyl cyclase with forskolin (B1673556) to increase basal cAMP levels. Then, add a D2 agonist (e.g., quinpirole) at its EC80 to inhibit cAMP production. Glaucine's ability to reverse this inhibition will be measured.

-

-

cAMP Detection: Lyse the cells and perform a competitive immunoassay using a TR-FRET-based cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Measure the TR-FRET signal using a plate reader. The signal is inversely proportional to the cAMP concentration. Plot the signal against the logarithm of the glaucine concentration and determine the IC50 value for the inhibition of the agonist-induced response.

In Vivo Apomorphine-Induced Stereotypy in Rats

This behavioral assay assesses the functional antagonism of this compound at central dopamine receptors in vivo. Apomorphine (B128758), a non-selective dopamine agonist, induces stereotyped behaviors that can be attenuated by dopamine receptor antagonists.

3.3.1. Animals and Housing

-

Use adult male Wistar or Sprague-Dawley rats.

-

House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow at least one week for acclimatization before the experiment.

3.3.2. Experimental Procedure

-

Drug Preparation: Prepare fresh solutions of this compound and apomorphine hydrochloride in a suitable vehicle (e.g., saline) on the day of the experiment.

-

Treatment Groups: Randomly assign animals to different treatment groups (e.g., vehicle + vehicle, vehicle + apomorphine, glaucine + apomorphine).

-

Glaucine Administration: Administer this compound (e.g., at various doses, intraperitoneally - i.p.) or vehicle.

-

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for glaucine to be absorbed and distributed.

-

Apomorphine Challenge: Administer a standardized dose of apomorphine (e.g., 0.5-1.5 mg/kg, subcutaneously - s.c.) to induce stereotyped behavior.

-

Behavioral Observation: Immediately after the apomorphine injection, place each rat in an individual observation cage.

-

Scoring: Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 60-90 minutes). A standardized scoring scale should be used.

-

Data Analysis: Compare the stereotypy scores between the different treatment groups. A significant reduction in the apomorphine-induced stereotypy score in the glaucine-treated group compared to the vehicle-treated group indicates dopamine receptor antagonism.

Signaling Pathways

Glaucine's interaction with D1-like and D2-like dopamine receptors is expected to antagonize their canonical signaling pathways.

D1-like Receptor Signaling

D1-like receptors, upon activation by an agonist like dopamine, stimulate the Gαs/olf protein, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cAMP. Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). As an antagonist, glaucine would block the initial step of agonist binding, thereby preventing the activation of this cascade.

D2-like Receptor Signaling

Activation of D2-like receptors by an agonist leads to the stimulation of the Gαi/o protein. This has two primary effects: the inhibition of adenylyl cyclase, leading to decreased cAMP production, and the modulation of ion channels (e.g., activation of G protein-coupled inwardly-rectifying potassium channels - GIRKs, and inhibition of voltage-gated calcium channels). Glaucine, as an antagonist, would prevent the agonist from binding and initiating these inhibitory signals.

Discussion and Future Directions

The available data indicate that this compound acts as a non-selective antagonist at both D1-like and D2-like dopamine receptors, with slightly higher affinity for the D2 subtype. This antagonism is consistent with its in vivo effects, such as the inhibition of apomorphine-induced stereotypy.

An important consideration in the neuropharmacology of glaucine is its concurrent activity as a PDE4 inhibitor. PDE4 is a key enzyme responsible for the degradation of cAMP. By inhibiting PDE4, glaucine can increase intracellular cAMP levels. This action is synergistic with D1 receptor activation but opposes the primary signaling outcome of D2 receptor activation. Therefore, the net effect of glaucine on a given neuron or neural circuit will depend on the relative expression and activity of D1 receptors, D2 receptors, and PDE4. This dual mechanism of action warrants further investigation to fully elucidate its complex effects on dopaminergic neurotransmission.

Future research should focus on:

-

Determining the Ki values of glaucine for all five dopamine receptor subtypes (D1-D5) to establish a more detailed selectivity profile.

-

Conducting functional assays that can differentiate between the effects of dopamine receptor antagonism and PDE4 inhibition on cAMP signaling.

-

Utilizing in vivo microdialysis to measure the effects of glaucine on extracellular dopamine levels and its metabolites in various brain regions.

-

Investigating the therapeutic potential of glaucine in conditions associated with dysregulated dopaminergic signaling, considering its unique dual-action profile.

Conclusion

This compound exhibits clear antagonist activity at both D1-like and D2-like dopamine receptors. This technical guide provides the foundational quantitative data and experimental methodologies for the continued investigation of this compound. The complex interplay between its dopamine receptor antagonism and PDE4 inhibition presents a unique pharmacological profile that may offer novel therapeutic opportunities. A thorough understanding of these mechanisms is essential for any future drug development efforts involving glaucine or its derivatives.

References

Glaucine Hydrobromide: A Technical Guide to its Function as a Phosphodiesterase 4 (PDE4) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine (B1671577) hydrobromide, the salt form of the alkaloid glaucine, has garnered significant interest in pharmacological research for its multifaceted therapeutic potential.[1] Primarily recognized for its antitussive properties, its mechanism of action extends to bronchodilator and anti-inflammatory effects, largely attributed to its activity as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.[1][2] This technical guide provides an in-depth exploration of glaucine hydrobromide's role as a PDE4 inhibitor, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[3][4] It specifically hydrolyzes cAMP to its inactive form, 5'-AMP.[5] By inhibiting PDE4, glaucine leads to an accumulation of intracellular cAMP.[6] This elevation in cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn mediate a cascade of events leading to the relaxation of smooth muscles, like those in the human bronchus, and the suppression of inflammatory responses.[1][7] Glaucine acts as a non-competitive, selective inhibitor of PDE4 in human bronchial tissue and granulocytes.[2]

Quantitative Data: Inhibitory Potency

The inhibitory activity of glaucine and other well-known PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). Lower values are indicative of higher potency. The available data for (+)-Glaucine in comparison to established synthetic inhibitors is summarized below.

| Compound | Target Enzyme/Isoform | Cell/Tissue Type | Inhibitory Value |

| (+)-Glaucine | Human PDE4 | Human Bronchus & Polymorphonuclear Leukocytes | Ki = 3.4 µM [8][9] |

| Roflumilast | PDE4A1 | - | IC50 = 0.7 nM[8] |

| PDE4A4 | - | IC50 = 0.9 nM[8] | |

| PDE4B1 | - | IC50 = 0.7 nM[8] | |

| PDE4B2 | - | IC50 = 0.2 nM[8] | |

| PDE4D | - | IC50 = 0.68 nM[8] | |

| Rolipram | PDE4A | - | IC50 = 3 nM[8] |

| PDE4B | - | IC50 = 130 nM[8] | |

| PDE4D | - | IC50 = 240 nM[8] |

Table 1: Comparative Inhibitory Potency of Glaucine and other PDE4 Inhibitors.

From the data, it is evident that while glaucine is a recognized PDE4 inhibitor, its potency is in the micromolar range, whereas synthetic inhibitors like Roflumilast and Rolipram exhibit significantly higher potency with IC50 values in the nanomolar range.[8]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the methods for its study, the following diagrams visualize the PDE4-cAMP signaling pathway and a typical experimental workflow for assessing PDE4 inhibition.

Caption: The role of PDE4 in the cAMP signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for an in vitro PDE4 enzyme inhibition assay.

Experimental Protocols

The determination of PDE4 inhibitory activity is crucial for characterizing compounds like this compound. Below are detailed methodologies for common in vitro assays.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay (General)

This protocol outlines a common method for assessing the inhibitory activity of a compound against PDE4.[8][10]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE4 isoform.

-

Materials:

-

Purified recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D).[8]

-

Test compounds (e.g., this compound).[8]

-

Substrate: Cyclic adenosine monophosphate (cAMP).[8]

-

Assay Buffer (e.g., Tris-HCl buffer with MgCl2).[8]

-

Detection reagents (specific to the chosen assay format, e.g., fluorescence polarization, FRET, or colorimetric).[8]

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then further dilute in the assay buffer.[8]

-

Assay Reaction:

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow for cAMP hydrolysis.[8]

-

Detection: Stop the reaction and measure the remaining cAMP or the product (AMP) using a suitable detection method.[8][10]

-

-

Data Analysis:

Protocol 2: Fluorescence Polarization (FP)-Based PDE4 Inhibition Assay

This is a homogenous assay suitable for high-throughput screening.[7][11]

-

Principle: The assay relies on the change in polarization of a fluorescently labeled cAMP (e.g., cAMP-FAM) upon its hydrolysis by PDE4.[7]

-

Materials:

-

Procedure (384-well format):

-

Add 5 µL of diluted test compound or control to the appropriate wells.[7]

-

Add 5 µL of the 2x PDE4 enzyme solution to all wells except the "no enzyme" control.[7]

-

Initiate the reaction by adding 10 µL of the 2x cAMP-FAM substrate solution to all wells.[7]

-

Incubate at room temperature for a defined period (e.g., 60 minutes).[11]

-

Terminate the reaction by adding a binding agent.[11]

-

Incubate for a further period (e.g., 30 minutes) to allow for binding.[11]

-

Measure the fluorescence polarization using a microplate reader.[11]

-

-

Data Analysis: The decrease in the FP signal is directly proportional to the inhibitor's potency. Calculate the percent inhibition for each concentration and determine the IC50 value from the dose-response curve.[11]

Logical Relationship of Glaucine's Action

The following diagram illustrates the logical flow from the administration of this compound to its ultimate physiological effects through PDE4 inhibition.

Caption: Logical relationship of Glaucine's action as a PDE4 inhibitor leading to its therapeutic effects.

Conclusion

This compound serves as a valuable research tool and a noteworthy example of a naturally derived PDE4 inhibitor.[1][9] While its potency is modest compared to synthetic counterparts, its dual action as a PDE4 inhibitor and calcium channel blocker contributes to its bronchodilator and anti-inflammatory effects.[1][2] The experimental protocols and pathway visualizations provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and further understand the pharmacological profile of this compound and other potential PDE4 inhibitors.

References

- 1. This compound [benchchem.com]

- 2. Glaucine - Wikipedia [en.wikipedia.org]

- 3. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | GALEN [galen-n.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Dual Actions of Glaucine Hydrobromide: Antitussive and Bronchodilator Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucine (B1671577) hydrobromide, an aporphine (B1220529) alkaloid extracted from plants of the Papaveraceae family, presents a compelling dual pharmacological profile as both a potent antitussive and a bronchodilator.[1] This technical guide provides an in-depth analysis of these two key therapeutic effects, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document synthesizes quantitative data from clinical and preclinical studies, details experimental protocols for assessing its efficacy, and visualizes the underlying molecular mechanisms and experimental workflows. Glaucine's non-opioid nature and distinct mechanisms of action, including phosphodiesterase 4 (PDE4) inhibition and calcium channel blockade, position it as a molecule of significant interest for respiratory therapeutics.[1][2]

Comparative Efficacy: Antitussive vs. Bronchodilator Properties

Glaucine hydrobromide has demonstrated significant efficacy in both cough suppression and airway smooth muscle relaxation. The following tables summarize the key quantitative findings from various studies to facilitate a clear comparison of its potencies in these two domains.

Antitussive Efficacy of this compound

Clinical studies have consistently shown glaucine's antitussive effects to be comparable or even superior to codeine, a commonly used opioid-based cough suppressant, but with a more favorable side-effect profile.[3][4]

Table 1: Clinical Studies on the Antitussive Efficacy of this compound

| Study Type | Comparator(s) | Dosage | Key Findings | Reference |

| Double-blind, cross-over trial | Codeine (30 mg), Placebo | Glaucine (30 mg) | Mean cough counts in 8 hours: Placebo (269.3), Glaucine (241.8), Codeine (201.9). Glaucine's effect was superimposable with codeine for the first 6 hours. | [5] |

| Double-blind comparative trial | Codeine | 30 mg, 3 times daily for 7 days | Physician's evaluation (mean score decrease): Glaucine (3.0 to 0.47), Codeine (3.0 to 1.10) (p < 0.001). Patient's visual analogue scale (mean decrease): Glaucine (85 mm to 7 mm), Codeine (83 mm to 17 mm) (p < 0.001). | [4][6] |

| Open trial | N/A | 30 mg, 3 times daily for 28 days | Physician's evaluation (mean score decrease): 3.0 to 0.15 (p < 0.001). Patient's visual analogue scale (mean decrease): 93 mm to 1 mm (p < 0.001). | [4][6] |

| Single-dose, double-blind, cross-over | Dextromethorphan (B48470) (30 mg), Placebo | Glaucine (30 mg) | Glaucine was significantly different from placebo in reducing coughs, while dextromethorphan was not. | [7] |

Table 2: Preclinical Studies on the Antitussive Efficacy of this compound

| Animal Model | Method of Cough Induction | Glaucine Dosage | Key Findings | Reference |

| Guinea Pigs | Citric Acid Aerosol | 5, 7.5, 10 mg/kg, i.p. | Dose-dependent reduction in the number of coughs. | [2] |

| Mice | Intraperitoneal injection of 0.1% aqueous hydrochloric acid | l-glaucine HBr: ED₅₀ of 5.99 mg/kg; d-glaucine HBr: ED₅₀ of 12.9 mg/kg | Demonstrated analgesic and writhing inhibition, indicative of antitussive potential. | [8] |

Bronchodilator Efficacy of this compound

In vitro and in vivo studies have elucidated glaucine's ability to relax airway smooth muscle, suggesting its potential in treating conditions like asthma and COPD.[3][9]

Table 3: In Vitro Studies on the Bronchodilator Efficacy of this compound

| Preparation | Parameter Measured | Key Findings | Reference |

| Human isolated bronchus | Inhibition of spontaneous and histamine-induced tone | pD₂ ≈ 4.5 | [10][11] |

| Human isolated bronchus | Depression of contractile responses to Ca²⁺ | pD'₂ ≈ 3.62 | [10][11] |

| Human bronchial and polymorphonuclear leukocytes | PDE4 Inhibition | Kᵢ = 3.4 μM (non-competitive) | [10][11] |

| Rat brain cortex membranes | Displacement of [³H]-rolipram | IC₅₀ ≈ 100 μM | [10][11] |

| Cultured human airway smooth muscle cells | Reduction of sustained rise of [Ca²⁺]ᵢ by histamine (B1213489) | -log IC₅₀ ≈ 4.3 | [10][11] |

Table 4: In Vivo Studies on the Bronchodilator Efficacy of this compound

| Animal Model | Intervention | Key Findings | Reference |

| Ovalbumin-sensitized guinea pigs | Inhaled glaucine (10 mg/ml, 3 min) | Inhibited acute bronchoconstriction produced by aerosol antigen (antigen response was 256±42 and 95±14 cm H₂O l⁻¹ s⁻¹ in control and glaucine-treated animals, respectively; P<0.05). | [12] |

| Ovalbumin-sensitized guinea pigs | Inhaled glaucine (5-10 mg/ml, 3 min) | Inhibited microvascular leakage produced after inhaled antigen at all airway levels. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used to evaluate the antitussive and bronchodilator effects of glaucine.

Assessment of Antitussive Activity

A common preclinical model for evaluating antitussive agents involves inducing cough in guinea pigs.

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs [2]

-

Animal Model: Male Hartley guinea pigs (300-400g) are acclimatized.

-

Baseline Measurement: A baseline cough response is established by exposing the animals to a citric acid aerosol.

-

Treatment Groups: Animals are randomized into groups (n=6-8 per group):

-

Vehicle Control (e.g., Saline, i.p. or p.o.)

-

Glaucine Administration (e.g., 5, 7.5, 10 mg/kg, i.p.)

-

Positive Control (e.g., Codeine 10 mg/kg, i.p.)

-

-

Cough Induction: 30-60 minutes post-treatment, animals are placed in a whole-body plethysmograph and exposed to a citric acid aerosol (e.g., 0.1 M for 10 minutes).

-

Data Collection: The number of coughs is recorded for a defined period (e.g., 10-15 minutes).

-

Data Analysis: The antitussive effect is calculated as the percentage inhibition of the cough response compared to the vehicle-treated group.

Assessment of Bronchodilator Activity

In vitro and in vivo models are employed to characterize the bronchodilator properties of glaucine.

Protocol 2: In Vitro Relaxation of Human Bronchial Rings [10]

-

Tissue Preparation: Human bronchial rings (2–4 mm inner diameter) are obtained from surgical specimens and suspended in organ baths containing Krebs solution, gassed with 5% CO₂ in O₂ at 37°C.

-

Isometric Tension Recording: Changes in tension are recorded isometrically. An initial load of 2 g is applied.

-

Induction of Tone: A stable contractile tone is induced using histamine (0.1 mM).

-

Glaucine Administration: Cumulative concentration-response curves to glaucine (0.1 μM–1 mM) are constructed to assess its relaxant effect on both spontaneous and histamine-induced tone.

-

Data Analysis: The relaxant potency is expressed as the pD₂ value (-log EC₅₀).

Protocol 3: In Vivo Assessment in Ovalbumin-Sensitized Guinea Pigs [9][12]

-

Sensitization: Male Dunkin-Hartley guinea pigs (300-350 g) are sensitized with an intraperitoneal injection of ovalbumin (OVA) and aluminum hydroxide (B78521) on day 0.

-

Airway Conductance Measurement: Specific airway conductance (sGaw) is measured using a whole-body plethysmograph.

-

Treatment: Aerosolized glaucine (e.g., 10 mg/mL) is administered for a defined period (e.g., 3-10 minutes).

-

Antigen Challenge: Animals are subsequently challenged with an aerosol of ovalbumin to induce bronchoconstriction.

-

Data Analysis: The protective effect of glaucine is determined by comparing the change in sGaw in treated versus control animals.

Signaling Pathways and Experimental Workflows

The dual effects of glaucine are mediated through distinct molecular pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms and the experimental workflows.

Signaling Pathways of Glaucine Action

Glaucine's bronchodilator and anti-inflammatory effects are primarily attributed to its roles as a PDE4 inhibitor and a calcium channel blocker.[2][10][13]

Caption: Dual mechanisms of glaucine's bronchodilator action.

Experimental Workflow for Antitussive Assessment

The workflow for evaluating the antitussive properties of glaucine in a preclinical setting is systematic and controlled.

Caption: Workflow for assessing antitussive effects in guinea pigs.

Logical Relationship of Dual Effects

Glaucine's antitussive and bronchodilator effects, while distinct, may contribute synergistically to the overall therapeutic benefit in respiratory conditions characterized by both cough and bronchoconstriction.

Caption: Synergistic potential of glaucine's dual actions.

Conclusion

This compound stands out as a promising dual-action therapeutic agent for respiratory disorders. Its robust antitussive activity, comparable to codeine but without the associated opioid side effects, coupled with its significant bronchodilator properties, makes it a valuable candidate for further investigation and development. The well-defined mechanisms of action, involving PDE4 inhibition and calcium channel blockade, provide a solid foundation for targeted drug design and optimization. The data and protocols presented in this guide offer a comprehensive starting point for researchers aiming to explore the full therapeutic potential of this unique natural compound.

References

- 1. This compound [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | GALEN [galen-n.com]

- 4. Efficacy and tolerability of glaucine as an antitussive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Double-blind study of glaucine in chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. Objective evaluation of dextromethorphan and glaucine as antitussive agents. | Semantic Scholar [semanticscholar.org]

- 8. US4183939A - Glaucine analgesic method - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of inhaled glaucine on pulmonary responses to antigen in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glaucine - Wikipedia [en.wikipedia.org]

Stereoisomer-Specific Activity of Glaucine Hydrobromide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine (B1671577) is a naturally occurring aporphine (B1220529) alkaloid traditionally used as an antitussive. It is the primary alkaloid in plants such as Glaucium flavum. The glaucine molecule possesses a chiral center, leading to the existence of two enantiomers: (S)-(+)-glaucine and (R)-(-)-glaucine. Stereochemistry is a critical determinant of pharmacological activity, as enantiomers can exhibit significantly different interactions with chiral biological targets such as receptors and enzymes. This technical guide provides a comprehensive analysis of the distinct pharmacological activities of (S)-(+)-glaucine hydrobromide and (R)-(-)-glaucine hydrobromide, with a focus on their interactions with adrenergic and serotonergic receptors. This document summarizes key quantitative data, details the experimental protocols used for their determination, and visualizes the relevant signaling pathways and experimental workflows.

Comparative Pharmacological Activity

The pharmacological profiles of (S)-(+)-glaucine and (R)-(-)-glaucine demonstrate a clear stereoselectivity, particularly in their interaction with serotonin (B10506) 5-HT₂ receptors. While both enantiomers exhibit antagonistic activity at α₁-adrenergic receptors, their effects on the serotonergic system are markedly different.[1]

α₁-Adrenergic Receptor Activity

Both (S)-(+)-glaucine and (R)-(-)-glaucine act as antagonists at α₁-adrenergic receptor subtypes.[1] Functional studies indicate that both enantiomers inhibit the signaling of these Gq-coupled receptors, which are involved in processes such as smooth muscle contraction.

5-HT₂ Serotonin Receptor Activity

The most significant divergence in the activity of the glaucine enantiomers is observed at the 5-HT₂ family of serotonin receptors.[1]

-

(S)-(+)-Glaucine acts as a partial agonist at all three 5-HT₂ receptor subtypes (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂꜀).[1] This means it binds to and activates the receptor, but with lower efficacy than the endogenous agonist, serotonin.

-

(R)-(-)-Glaucine displays a unique mechanism of action, functioning as a positive allosteric modulator (PAM) specifically at the 5-HT₂ₐ receptor.[1] As a PAM, (R)-(-)-glaucine does not activate the receptor on its own but enhances the response of the receptor to the endogenous agonist, serotonin.[2][3]

This differential activity highlights the nuanced interactions of each stereoisomer with the receptor binding pockets.

Data Presentation

The following tables summarize the quantitative data on the functional activity of (S)-(+)-glaucine and (R)-(-)-glaucine at α₁-adrenergic and 5-HT₂ serotonin receptors, as determined by in vitro functional assays.

Table 1: Antagonistic Activity at α₁-Adrenergic Receptors

| Compound | Receptor Subtype | pKₑ (Mean ± SEM) |

| (S)-(+)-Glaucine | α₁ₐ | 5.72 ± 0.04 |

| α₁ₑ | 5.61 ± 0.05 | |

| α₁ₔ | 5.40 ± 0.06 | |

| (R)-(-)-Glaucine | α₁ₐ | 5.76 ± 0.05 |

| α₁ₑ | 5.59 ± 0.05 | |

| α₁ₔ | 5.43 ± 0.06 |

pKₑ represents the negative logarithm of the antagonist equilibrium constant.

Table 2: Agonist and Modulatory Activity at 5-HT₂ Serotonin Receptors

| Compound | Receptor Subtype | Activity Type | pEC₅₀ (Mean ± SEM) | Eₘₐₓ (% of Serotonin) |

| (S)-(+)-Glaucine | 5-HT₂ₐ | Partial Agonist | 6.51 ± 0.07 | 78.4 ± 1.6 |

| 5-HT₂ₑ | Partial Agonist | 6.13 ± 0.05 | 69.8 ± 1.8 | |

| 5-HT₂꜀ | Partial Agonist | 5.89 ± 0.08 | 58.0 ± 2.9 | |

| (R)-(-)-Glaucine | 5-HT₂ₐ | Positive Allosteric Modulator | Not Applicable | Potentiates Serotonin Response |

pEC₅₀ is the negative logarithm of the half-maximal effective concentration. Eₘₐₓ is the maximum response relative to serotonin.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The differential activity of the glaucine enantiomers at the 5-HT₂ₐ receptor leads to distinct downstream signaling events. The following diagrams illustrate the canonical Gq signaling pathway for the 5-HT₂ₐ receptor and the distinct modulatory effects of each enantiomer.

Caption: 5-HT₂ₐ receptor Gq signaling pathway modulation by glaucine enantiomers.

Experimental Workflow

The functional activity of the glaucine enantiomers is typically determined using cell-based assays that measure the downstream consequences of receptor activation, such as changes in intracellular calcium or the accumulation of inositol (B14025) monophosphate (IP₁). A generalized workflow for a functional antagonist assay is depicted below.

References

Methodological & Application

Application Notes and Protocols for In Vivo Testing of Glaucine Hydrobromide's Antitussive Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo evaluation of the antitussive properties of glaucine (B1671577) hydrobromide. The protocols detailed below are based on established rodent models of chemically-induced cough, offering a framework for preclinical assessment of novel antitussive agents.

Introduction

Glaucine hydrobromide is an alkaloid originally isolated from the yellow horn poppy (Glaucium flavum). It is utilized as a non-narcotic, centrally acting antitussive agent.[1] Its mechanism of action is multifactorial, primarily involving the inhibition of phosphodiesterase 4 (PDE4) and the blockade of L-type calcium channels.[2][3] This dual action leads to the relaxation of airway smooth muscle and suppression of the cough reflex.[2] Unlike opioid-based antitussives such as codeine, glaucine is reported to have a lower risk of dependence and associated side effects.[4] Preclinical evaluation of this compound's antitussive efficacy typically employs chemically-induced cough models in animals.

In Vivo Models for Antitussive Activity Evaluation

The most common and well-established in vivo models for screening antitussive drugs involve the chemical induction of the cough reflex in conscious animals. Guinea pigs are frequently the species of choice due to their well-characterized cough reflex, which is physiologically similar to that in humans.[5] Rats are also used, particularly in capsaicin-induced cough models.[6] The primary methods for inducing cough are through the inhalation of citric acid or capsaicin (B1668287) aerosols.

Citric Acid-Induced Cough Model

Citric acid inhalation irritates the upper respiratory tract, reliably triggering a cough reflex.[4] This model is highly sensitive for assessing the efficacy of potential antitussive compounds.[7]

Capsaicin-Induced Cough Model

Capsaicin, the pungent component of chili peppers, activates the transient receptor potential vanilloid 1 (TRPV1) on sensory nerve fibers in the airways, inducing cough.[8][9] This model is particularly useful for investigating compounds that may interact with the TRPV1 pathway.

Experimental Protocols

The following are detailed protocols for the citric acid and capsaicin-induced cough models in guinea pigs.

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the antitussive effect of this compound by measuring the reduction in cough frequency induced by citric acid aerosol inhalation.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

This compound

-

Positive control: Codeine phosphate

-

Vehicle (e.g., sterile saline)

-

Citric acid solution (0.4 M in sterile water)

-

Whole-body plethysmograph chamber

-

Ultrasonic nebulizer

-

Sound recording system (optional, for precise cough detection)

Procedure:

-

Acclimatization: Acclimate animals to the laboratory environment for at least one week prior to the experiment. Handle the animals daily to minimize stress.

-

Baseline Cough Response:

-

Place each guinea pig individually into the plethysmograph chamber.

-

Expose the animal to an aerosol of 0.4 M citric acid for a fixed period (e.g., 7-10 minutes).[4][10][11]

-

Record the number of coughs during the exposure period and for a subsequent observation period (e.g., 7-10 minutes).[4][11]

-

Animals exhibiting a stable and consistent cough response are selected for the study.

-

-

Treatment Administration:

-

Randomly assign the selected animals to treatment groups (n=6-8 per group):

-

Administer the respective treatments 30-60 minutes prior to cough induction.

-

-

Cough Induction and Measurement:

-

Following the pre-treatment period, place each animal back into the plethysmograph chamber.

-

Induce coughing by exposing the animals to the citric acid aerosol as in the baseline measurement.

-

Record the number of coughs during the exposure and observation periods.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the cough reflex for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group] x 100

-

Protocol 2: Capsaicin-Induced Cough in Guinea Pigs

Objective: To assess the antitussive effect of this compound on capsaicin-induced cough.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

This compound

-

Positive control: Codeine phosphate

-

Vehicle (e.g., sterile saline)

-

Capsaicin solution (e.g., 10-60 µM in saline with a small percentage of ethanol (B145695) and Tween 80 to aid dissolution)

-

Whole-body plethysmograph chamber

-

Ultrasonic nebulizer

-

Sound recording system

Procedure:

-

Acclimatization and Baseline: Follow the same acclimatization and baseline procedures as in Protocol 1, using the capsaicin aerosol instead of citric acid.

-

Treatment Administration:

-

Randomly assign animals to treatment groups as described in Protocol 1.

-

Administer the treatments 30-60 minutes prior to cough induction.

-

-

Cough Induction and Measurement:

-